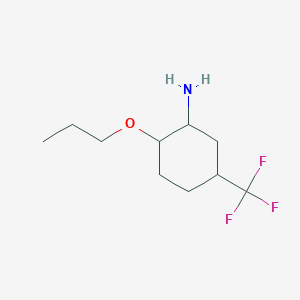
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C7H14F2N2O2S It is characterized by the presence of a thiomorpholine ring substituted with an amino group and two fluorine atoms on the propyl chain
准备方法
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiomorpholine and 3-amino-2,2-difluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.
Synthetic Route: The thiomorpholine is reacted with 3-amino-2,2-difluoropropylamine in the presence of a suitable catalyst, such as triethylamine, to form the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反应分析
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar compounds to 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione include:
4-(3-Amino-2,2-difluoropropyl)-3,5-morpholinedione: This compound shares a similar structural motif but differs in the presence of a morpholine ring instead of a thiomorpholine ring.
4-(3-Amino-2,2-difluoropropyl)phenol: This compound has a phenol group instead of a thiomorpholine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H14F2N2O2S |
|---|---|
分子量 |
228.26 g/mol |
IUPAC 名称 |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2 |
InChI 键 |
XHRLAXIVYRUCOB-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


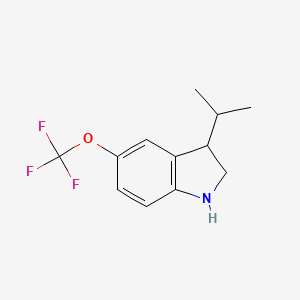

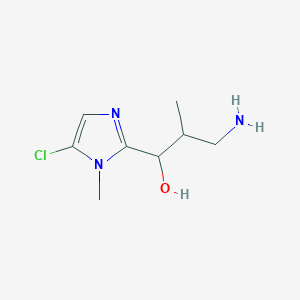
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)

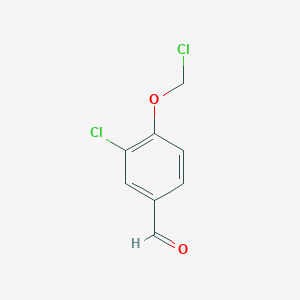
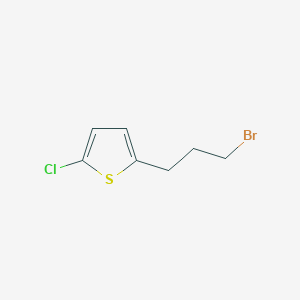
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

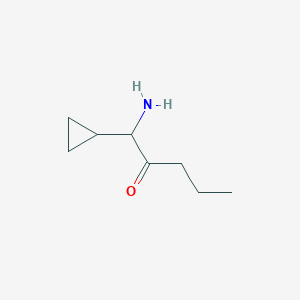
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
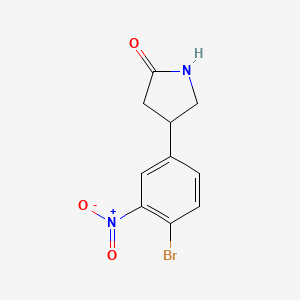
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
